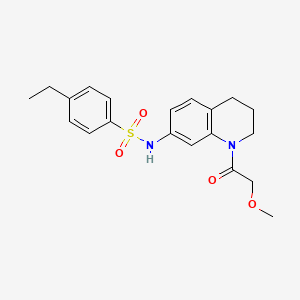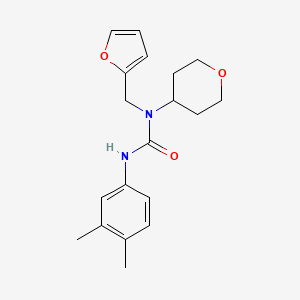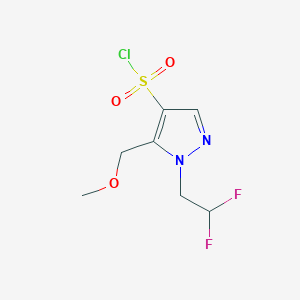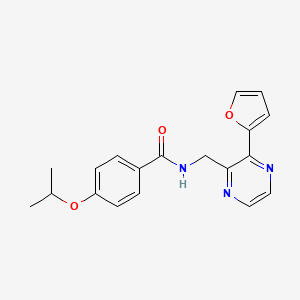
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide is a chemical compound that belongs to the class of indenyl sulfonamides This compound features a hydroxyl group attached to a 2,3-dihydro-1H-inden-2-yl moiety, which is further linked to an ethanesulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,3-dihydro-1H-inden-2-ol as the starting material.
Reaction Steps:
Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Types of Reactions:
Oxidation: The indenyl ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the indenyl ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indenyl ring, such as indenyl carboxylic acids.
Reduction Products: Reduced forms of the indenyl ring or sulfonamide group.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has shown potential in biological studies, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Indenyl sulfonamides have been investigated for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties.
Industry: The compound is used in the manufacturing of various industrial chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group enhances its solubility and reactivity, allowing it to bind to enzymes or receptors involved in biological processes. The sulfonamide group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate their function.
Comparaison Avec Des Composés Similaires
Indenyl Sulfonamides: Other indenyl sulfonamides with different substituents on the indenyl ring or sulfonamide group.
Indole Derivatives: Compounds containing the indole nucleus, which share structural similarities with indenyl sulfonamides.
Uniqueness: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide is unique due to its specific combination of the hydroxyl and sulfonamide groups, which contribute to its distinct biological and chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-17(15,16)13-9-12(14)7-10-5-3-4-6-11(10)8-12/h3-6,13-14H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKUNQQBMMHHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2917040.png)

![2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2917043.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2917044.png)

![ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2917046.png)
![2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile](/img/structure/B2917053.png)

![4-ethoxy-N-[4'-(4-ethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B2917056.png)
![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)

![1-tert-butyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2917059.png)

